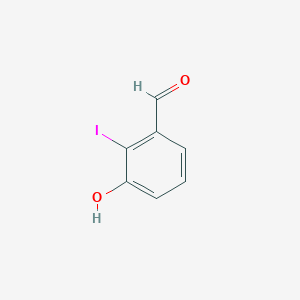

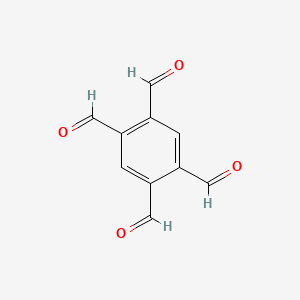

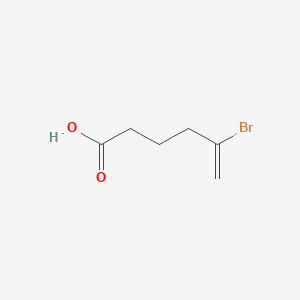

![molecular formula C7H4BrNO2 B1339144 7-Bromobenzo[d]oxazol-2(3H)-one CAS No. 871367-14-5](/img/structure/B1339144.png)

7-Bromobenzo[d]oxazol-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Bromobenzo[d]oxazol-2(3H)-one is a brominated oxazole derivative. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of the bromine atom on the benzene ring of the oxazole makes it a versatile intermediate for various chemical reactions, particularly in the synthesis of pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of brominated oxazole derivatives often involves palladium-catalyzed cross-coupling reactions, as described in the synthesis of 4-bromomethyl-2-chlorooxazole, which is a related oxazole compound . These reactions are selective and can yield a range of substituted oxazoles. Although the specific synthesis of 7-Bromobenzo[d]oxazol-2(3H)-one is not detailed in the provided papers, similar methodologies involving halogenation and cyclization reactions are commonly employed in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of brominated oxazole derivatives can be determined using techniques such as X-ray crystallography. For instance, the molecular and crystal structures of a related compound, 7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one, were established using this method . The nature of hydrogen bonds between molecules in solution and in the crystalline state can also be determined by IR spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

Brominated oxazole derivatives are reactive intermediates that can undergo further chemical transformations. For example, they can participate in Suzuki coupling reactions to yield various substituted products . The presence of the bromine atom makes these compounds suitable for nucleophilic substitution reactions, which can be used to introduce different functional groups into the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated oxazole derivatives are influenced by the presence of the bromine atom and the oxazole ring. These compounds typically exhibit strong absorption in the UV-visible spectrum and may also show fluorescence. The crystal structure analysis provides insights into the solid-state properties, such as crystal packing and intermolecular interactions . The reactivity of these compounds in chemical reactions is a key aspect of their chemical properties, as demonstrated by their use in various synthetic applications .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Characterization

Research indicates the synthesis and characterization of compounds related to 7-Bromobenzo[d]oxazol-2(3H)-one, focusing on their potential biological activities. For example, compounds containing heterocyclic rings such as 1,3,4-oxadiazoles and 1,2,4-triazole have been synthesized and characterized, showing antimicrobial and antileishmanial activities. This emphasizes the compound's role in developing new pharmaceuticals and its utility in studying intermolecular interactions and molecular structures through techniques like NMR and IR spectroscopy, DFT studies, and X-ray crystallography (Ustabaş et al., 2020).

Catalysis and Homogeneous Catalysis

The compound serves as a precursor or component in the synthesis of catalysts for chemical reactions, including C−N donor ligands for homogeneous catalysis. This application is particularly relevant in the field of organometallic chemistry, where such catalysts are crucial for facilitating efficient and selective chemical reactions (César et al., 2002).

Solid-phase Synthesis

Solid-phase synthesis methods involving 7-Bromobenzo[d]oxazol-2(3H)-one derivatives highlight its utility in the rapid and efficient generation of complex organic molecules. The methodology employed includes novel cyclization reactions and coupling techniques, showcasing the compound's role in expanding synthetic chemistry's capabilities (Lee et al., 2009).

Medicinal Chemistry and Bioactive Molecule Development

The research underscores the compound's contribution to medicinal chemistry, particularly in developing bioactive molecules with potential therapeutic applications. For instance, derivatives have been synthesized and evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities, demonstrating the compound's role in identifying new drugs and understanding their mechanisms of action (Menteşe et al., 2015).

Material Science and Imaging

7-Bromobenzo[d]oxazol-2(3H)-one derivatives have been explored for their photophysical properties and potential use in material science, such as in the development of novel fluorescent sensors for metal ions. These applications indicate the compound's relevance in creating advanced materials and technologies for imaging and sensing, contributing to environmental monitoring, biomedical imaging, and diagnostic procedures (Fujinaga et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

7-bromo-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTQHBZJSVUNBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468536 |

Source

|

| Record name | 7-Bromobenzo[d]oxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromobenzo[d]oxazol-2(3H)-one | |

CAS RN |

871367-14-5 |

Source

|

| Record name | 7-Bromobenzo[d]oxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

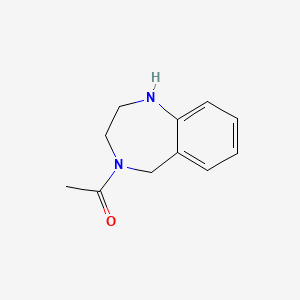

![6'-Methoxy-5-methyl-[2,2']bipyridinyl](/img/structure/B1339087.png)

![Tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate](/img/structure/B1339091.png)